2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide
Description
This compound features a benzo[d][1,3]dioxol-5-yl moiety linked to an isoxazole ring, which is further connected via an acetamide bridge to a 6-methylpyridin-2-yl group. The benzo[d][1,3]dioxol moiety is a pharmacophoric element often associated with enhanced binding affinity in CNS-targeting molecules due to its structural similarity to catecholamines . The isoxazole ring contributes to hydrogen bonding and metabolic stability, while the 6-methylpyridin-2-yl group may enhance solubility and π-π stacking interactions in biological targets.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-3-2-4-17(19-11)20-18(22)9-13-8-15(25-21-13)12-5-6-14-16(7-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMALNETYYUEMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several distinct structural components:
- Benzo[d][1,3]dioxole moiety : Known for its biological activity and potential interactions with various biological targets.
- Isoxazole ring : Often associated with diverse pharmacological properties.
- 6-Methylpyridine group : This nitrogen-containing heterocycle may enhance the compound's interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzo[d][1,3]dioxole and isoxazole moieties are believed to play crucial roles in binding to these targets, influencing their activity and subsequently modulating various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens.
- Anticancer Activity : Investigations into its anticancer potential have shown promise, indicating that it may inhibit tumor growth in certain cancer cell lines.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
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Antimicrobial Studies :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. This suggests a mechanism involving disruption of bacterial cell walls or metabolic pathways.
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Anticancer Research :
- In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell cycle progression. The underlying mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
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Enzyme Interaction :
- Research has indicated that this compound may act as a small molecule inhibitor of fatty acid amide hydrolase (FAAH), which plays a critical role in lipid metabolism. This interaction may have implications for pain management and inflammation control.
Comparison with Similar Compounds
Key Differences and Implications
D14–D20 derivatives () employ a penta-2,4-dienamide backbone, introducing conformational flexibility absent in the rigid isoxazole system of the target compound .
Substituent Effects: The 6-methylpyridin-2-yl group in the target compound may improve solubility compared to the morpholinoethyl group in (which adds basicity) or the benzoyl-phenyl group in 5b (increased lipophilicity) . ’s 4-hydroxyphenylthio substituent could enhance antioxidant activity, while the target compound’s pyridine group may favor receptor binding .
The target compound’s melting point is unreported but likely influenced by its pyridine and isoxazole motifs.
Synthetic Efficiency :
- Yields for analogs vary widely (e.g., 13.7% for D14 vs. 45% for 5b), reflecting challenges in multi-step syntheses or purification . The target compound’s synthesis would likely require optimization for scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
